Vutiglabridin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

1800188-47-9 |

|---|---|

Molecular Formula |

C22H26O4 |

Molecular Weight |

354.4 g/mol |

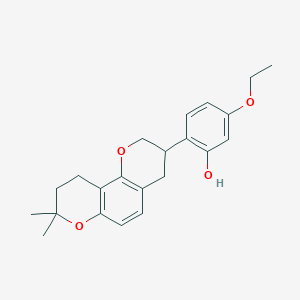

IUPAC Name |

2-(8,8-dimethyl-3,4,9,10-tetrahydro-2H-pyrano[2,3-h]chromen-3-yl)-5-ethoxyphenol |

InChI |

InChI=1S/C22H26O4/c1-4-24-16-6-7-17(19(23)12-16)15-11-14-5-8-20-18(21(14)25-13-15)9-10-22(2,3)26-20/h5-8,12,15,23H,4,9-11,13H2,1-3H3 |

InChI Key |

IUXJXQLTUMGHHL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C2CC3=C(C4=C(C=C3)OC(CC4)(C)C)OC2)O |

Origin of Product |

United States |

Foundational & Exploratory

Vutiglabridin's Dual Mechanism of Action on Paraoxonase 1 and 2: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vutiglabridin, a clinical-stage synthetic small molecule derived from glabridin, has emerged as a promising therapeutic agent with a multifaceted mechanism of action targeting the paraoxonase (PON) family of enzymes. This technical guide synthesizes the current understanding of how this compound modulates PON1 and PON2, presenting key experimental findings, detailed methodologies, and signaling pathways. This compound has been shown to directly bind to and stabilize PON1, enhancing its anti-oxidative and anti-inflammatory functions post-transcriptionally. Concurrently, it acts as a PON2 agonist, promoting autophagy and improving mitochondrial function to alleviate cellular stress. This dual engagement with PON1 and PON2 underscores this compound's potential in treating a range of metabolic and neurodegenerative disorders.

This compound and Paraoxonase 1 (PON1)

Mechanism of Action

This compound's interaction with PON1, an HDL-associated plasma enzyme known for its role in hydrolyzing oxidized lipids, is characterized by direct binding and subsequent functional enhancement.[1][2] Research indicates that this compound binds to PON1 with high affinity, offering protection against oxidative damage.[1][2] This interaction leads to a significant increase in both plasma PON1 levels and its enzymatic activity.[1][2] Notably, this modulation occurs post-transcriptionally, as this compound treatment does not affect PON1 mRNA levels.[1][2] The proposed mechanism suggests that by binding to PON1, this compound enhances the protein's stability and/or protects it from degradation in the plasma.[1]

Quantitative Data Summary

| Parameter | Organism/System | Treatment | Result | Reference |

| PON1 Protein Expression | Wild-type C57BL/6J mice (plasma) | This compound | Significantly increased | [1] |

| PON1 Enzymatic Activity (Arylesterase and Lactonase) | Wild-type C57BL/6J mice (plasma) | This compound | Significantly increased | [3] |

| PON1 Protein Expression | LDLR-/- mice on Western Diet (plasma) | This compound (100 mg/kg) | Significantly increased | [1][4] |

| PON1 Specific Enzyme Activity | LDLR-/- mice on Western Diet (plasma) | This compound | Significantly increased | [4] |

Experimental Protocols

1.3.1. Target Identification by Nematic Protein Organisation Technique (NPOT)

The NPOT assay was utilized for the non-biased identification of this compound's interacting proteins.[1][5]

-

Objective: To identify potential protein targets of this compound in a label-free manner.

-

Methodology:

-

Protein homogenates from the liver of wild-type and diet-induced obese mice were prepared.

-

The protein homogenates were analyzed using the NPOT platform, which measures changes in protein organization upon interaction with the small molecule (this compound).

-

Proteins showing significant interaction were identified by mass spectrometry.[5]

-

-

Key Finding: PON1 was identified as a direct interacting protein of this compound.[1][5]

1.3.2. Western Blot Analysis for PON1 Expression

-

Objective: To quantify the protein expression levels of PON1 in plasma.

-

Methodology:

-

Plasma samples were collected from control and this compound-treated mice.

-

Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was probed with a primary antibody specific for PON1.

-

A secondary antibody conjugated to horseradish peroxidase was used for detection.

-

Protein bands were visualized using a chemiluminescence detection system.

-

Transferrin was used as a loading control for normalization.[3][4]

-

1.3.3. PON1 Enzyme Activity Assays

-

Objective: To measure the enzymatic activity of PON1 in plasma.

-

Methodology:

-

Arylesterase Activity: Measured by monitoring the hydrolysis of phenylacetate to phenol at 270 nm.

-

Lactonase Activity: Assessed using dihydrocoumarin as a substrate and monitoring the increase in absorbance at 270 nm.[3]

-

Signaling Pathway and Experimental Workflow

References

- 1. This compound Modulates Paraoxonase 1 and Ameliorates Diet-Induced Obesity in Hyperlipidemic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Modulates Paraoxonase 1 and Ameliorates Diet-Induced Obesity in Hyperlipidemic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Vutiglabridin: A Synthetic Glabridin Derivative – A Technical Whitepaper

Abstract

Vutiglabridin, a synthetic derivative of the natural compound glabridin, has emerged as a promising therapeutic agent with a primary mechanism centered on the modulation of paraoxonase 2 (PON2) and paraoxonase 1 (PON1). This technical guide provides an in-depth overview of this compound, from its chemical origins and synthesis to its multifaceted mechanism of action and extensive preclinical and clinical evaluation. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource detailing experimental protocols, quantitative data, and the signaling pathways implicated in its therapeutic effects.

Introduction: From Glabridin to this compound

Glabridin, a key isoflavan found in licorice root (Glycyrrhiza glabra), is recognized for its diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties.[1][2] However, its therapeutic potential has been hampered by low chemical stability and bioavailability.[3] To overcome these limitations, this compound was developed through chemical modification of the glabridin backbone, resulting in an improved pharmacological profile.[3][4] this compound is a racemic mixture of (R)- and (S)-enantiomers.[5]

Mechanism of Action: A Tale of Two Paraoxonases

This compound's primary mechanism of action involves the modulation of two key enzymes: paraoxonase 2 (PON2) and paraoxonase 1 (PON1).

PON2 Modulation: Enhancing Mitochondrial Integrity and Autophagy

This compound has been identified as a PON2 agonist.[4][6] PON2 is an intracellular enzyme localized to the inner mitochondrial membrane, where it plays a critical role in cellular antioxidant defense and the maintenance of mitochondrial integrity.[6] this compound directly binds to PON2, enhancing its activity and stability.[1][4] This interaction triggers a cascade of downstream effects:

-

Alleviation of Oxidative Stress: By activating PON2, this compound mitigates the generation of mitochondrial reactive oxygen species (ROS), thereby protecting cells from oxidative damage.[6]

-

Preservation of Mitochondrial Function: this compound helps maintain mitochondrial structure and network connectivity, which are often compromised under conditions of oxidative stress.[6]

-

Activation of Autophagy: this compound promotes autophagy, a cellular process for degrading and recycling damaged components, which is crucial for cellular homeostasis.[4]

These PON2-mediated effects are central to this compound's therapeutic potential in a range of conditions, including non-alcoholic steatohepatitis (NASH), neurodegenerative diseases like Parkinson's, and age-related cellular senescence.[1][4][6]

PON1 Modulation: Impact on Lipid Metabolism

This compound also directly interacts with PON1, an HDL-associated plasma enzyme that plays a role in hydrolyzing oxidized lipids.[7] this compound binds to PON1 with high affinity, protecting it from oxidative damage and increasing its plasma levels and enzyme activity post-transcriptionally.[7][8] This modulation of PON1 is believed to contribute to this compound's beneficial effects on hyperlipidemia and obesity.[8]

Therapeutic Applications and Preclinical Evidence

This compound has demonstrated therapeutic potential in a variety of preclinical models.

Obesity and Metabolic Disorders

In high-fat diet-induced obese mouse models, this compound has been shown to reduce body weight and improve metabolic parameters.[3][5] Specifically, in obese and hyperlipidemic LDLR−/− mice, oral administration of this compound at 100 mg/kg significantly increased plasma PON1 levels while decreasing plasma cholesterol levels, total fat mass, and body mass.[7]

Non-Alcoholic Steatohepatitis (NASH)

This compound has shown promise in treating NASH by markedly reducing hepatic steatosis, fibrosis, and inflammation in animal models.[4][9] Its therapeutic effects in NASH are attributed to the promotion of lipid catabolism, activation of autophagy, and improvement of mitochondrial dysfunction, all of which are hallmarks of effective NASH treatment.[4][9]

Neuroprotection

This compound has demonstrated neuroprotective effects in a mouse model of Parkinson's disease. It was found to penetrate the brain, bind to PON2, and restore mitochondrial dysfunction in neuronal cells, leading to an alleviation of dopaminergic cell death and motor impairments.[1][10]

Neovascular Age-Related Macular Degeneration (nAMD)

In a laser-induced choroidal neovascularization (CNV) mouse model of nAMD, this compound was as potent as aflibercept in reducing CNV lesion volume.[11] Its mechanism in this context is complementary to VEGF inhibition and is abrogated in PON2 knockout mice, confirming PON2 as the target.[11]

Clinical Development: First-in-Human Studies

This compound has undergone Phase I clinical trials to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy subjects.[5][12]

Study Design and Dosing

A randomized, placebo-controlled, single- and multiple-ascending dose (SAD and MAD) study was conducted in healthy Korean and White subjects.[5][13]

-

SAD Study: Single oral doses ranging from 30 mg to 720 mg.[5]

-

MAD Study: Once-daily oral doses of 240 mg and 480 mg for 14 days.[5]

Pharmacokinetic Profile

The pharmacokinetic parameters of this compound are summarized in the tables below.

Table 1: Pharmacokinetic Parameters of this compound (Single Ascending Dose) [5]

| Dose (mg) | Tmax (h, median) | Cmax (ng/mL, mean ± SD) | AUClast (ng·h/mL, mean ± SD) | t1/2 (h, mean ± SD) |

| 30 | 1.5 | 103 ± 31.8 | 1340 ± 385 | 49.3 ± 13.9 |

| 60 | 2.0 | 171 ± 46.9 | 2480 ± 643 | 55.4 ± 12.3 |

| 120 | 2.0 | 289 ± 98.7 | 4990 ± 1530 | 66.8 ± 17.5 |

| 240 | 3.0 | 443 ± 152 | 9080 ± 2610 | 79.1 ± 19.8 |

| 480 | 3.0 | 658 ± 204 | 16100 ± 4560 | 91.5 ± 20.7 |

| 720 | 3.0 | 823 ± 296 | 21600 ± 7120 | 98.6 ± 22.4 |

Table 2: Pharmacokinetic Parameters of this compound (Multiple Ascending Dose) [5]

| Dose (mg) | Population | Tmax (h, median) | Cmax,ss (ng/mL, mean ± SD) | AUCτ,ss (ng·h/mL, mean ± SD) | t1/2 (h, mean) | Accumulation Ratio |

| 240 | Korean | 3.0 | 973 ± 271 | 19900 ± 5430 | - | 2.20 |

| 480 | Korean | 4.0 | 1640 ± 453 | 36000 ± 9870 | 110 | 2.76 |

| 480 | White | 4.0 | 1180 ± 325 | 25800 ± 7090 | 73 | 2.45 |

Key Observations:

-

This compound plasma concentrations increased rapidly, with a median Tmax of 1.5 to 3 hours after a single dose.[5]

-

The increase in plasma concentration was less than dose-proportional.[5][12]

-

The mean half-life was long, approximately 110 hours in Koreans and 73 hours in Whites in the MAD study.[5][12]

-

Systemic exposure to this compound significantly increased when taken with a high-fat meal.[5][13][14]

-

Plasma concentrations increased more than twofold after multiple administrations, with a mean accumulation ratio ranging from 2.20 to 2.76.[5]

Safety and Tolerability

Single and multiple doses of this compound were generally well-tolerated in healthy subjects.[5][12] Most treatment-emergent adverse events (TEAEs) were mild in severity and resolved spontaneously.[13] No clinically significant changes were observed in laboratory tests, physical examinations, vital signs, or ECGs.[13] It is important to note that preclinical studies indicated reproductive toxicity at high doses in rats.[13]

Experimental Protocols

In Vivo Model of Diet-Induced Obesity

-

Animals: C57BL/6J mice or LDLR−/− mice.[7]

-

Diet: High-fat diet (e.g., 60% kcal from fat) or Western diet to induce obesity and hyperlipidemia.[7]

-

Treatment: this compound administered via oral gavage at specified doses (e.g., 100 mg/kg) for a defined period (e.g., three weeks).[7]

-

Endpoints: Body weight, total fat mass, plasma cholesterol levels, and plasma PON1 levels and activity.[7][8]

First-in-Human Clinical Trial Protocol

-

Study Design: A randomized, placebo-controlled, single- and multiple-ascending dose study.[5][13]

-

Participants: Healthy male subjects (Korean and White).[5][13]

-

Intervention:

-

Assessments:

-

Safety and Tolerability: Monitored throughout the study via clinical laboratory tests, physical examinations, vital signs, and ECGs.[5]

-

Pharmacokinetics: Plasma concentrations of this compound were measured at various time points to determine parameters like Cmax, Tmax, AUC, and half-life.[5]

-

Pharmacodynamics: Exploratory biomarkers related to obesity and inflammation were analyzed.[5][12]

-

Conclusion

This compound represents a significant advancement in the development of glabridin-based therapeutics. Its dual mechanism of action, targeting both PON1 and PON2, provides a strong rationale for its potential efficacy in a range of metabolic, neurodegenerative, and age-related diseases. The favorable safety and pharmacokinetic profile observed in early clinical trials supports its continued investigation in patient populations. This technical guide provides a foundational understanding of this compound for the scientific community, paving the way for further research and development.

References

- 1. biorxiv.org [biorxiv.org]

- 2. dovepress.com [dovepress.com]

- 3. researchgate.net [researchgate.net]

- 4. Paraoxonase-2 agonist this compound promotes autophagy activation and mitochondrial function to alleviate non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. glaceum.com [glaceum.com]

- 6. mdpi.com [mdpi.com]

- 7. This compound Modulates Paraoxonase 1 and Ameliorates Diet-Induced Obesity in Hyperlipidemic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. gubra.dk [gubra.dk]

- 10. researchgate.net [researchgate.net]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

- 12. Safety, tolerability, pharmacokinetic, and pharmacodynamic characteristics of this compound: A first-in-class, first-in-human study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Safety, tolerability, pharmacokinetic, and pharmacodynamic characteristics of this compound: A first‐in‐class, first‐in‐human study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of meal type on the bioavailability of this compound, a novel anti-obesity agent, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

Vutiglabridin: A Technical Guide to its Discovery, Synthesis, and Preclinical Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vutiglabridin (formerly HSG4112) is a novel, orally bioavailable small molecule modulator of Paraoxonase-2 (PON2), a mitochondrial inner membrane protein. Discovered through an in vivo phenotypic screen of synthetic glabridin derivatives, this compound has demonstrated significant therapeutic potential in a range of preclinical models of metabolic and neurodegenerative diseases. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of this compound, with a focus on its mechanism of action, experimental validation, and quantitative outcomes.

Discovery and Synthesis

Discovery

This compound was identified as the most potent compound from a library of synthetic derivatives of glabridin, a key isoflavan constituent of licorice root (Glycyrrhiza glabra).[1] The discovery process utilized an in vivo phenotypic screening approach, where these derivatives were directly administered to high-fat diet-induced obese mice.[1] This method allowed for the selection of the most efficacious compound based on its ability to produce a desired physiological outcome, in this case, a reduction in body weight.

Synthesis

The precise, step-by-step chemical synthesis of this compound is proprietary and protected under U.S. Patent US9783551B2, held by Glaceum Inc.[2] While the detailed protocol is not publicly available, it is known that this compound is a synthetic derivative of glabridin. The synthesis of glabridin itself can be achieved through various patented methods, one of which involves a multi-step process starting from protected acetophenone and involving Willgerodt-Kindler and Friedel-Crafts reactions, followed by catalytic hydrogenation and cyclization.

Mechanism of Action: Modulation of Paraoxonase-2 (PON2)

The primary molecular target of this compound is Paraoxonase-2 (PON2), an enzyme localized to the inner mitochondrial membrane.[2][3] this compound has been shown to directly bind to PON2, enhancing its protein stability.[3] PON2 plays a crucial role in mitigating mitochondrial oxidative stress and is involved in the regulation of lipid metabolism and autophagy.[2][3] The therapeutic effects of this compound across different disease models are largely attributed to its modulation of PON2 activity. Additionally, this compound has been demonstrated to interact with Paraoxonase-1 (PON1), an enzyme associated with high-density lipoprotein (HDL) that also possesses antioxidant properties.[1]

Signaling Pathway of this compound via PON2 Modulation

Caption: this compound's mechanism of action via PON2 modulation.

Preclinical Efficacy

This compound has been evaluated in several preclinical models, demonstrating promising efficacy in obesity, non-alcoholic steatohepatitis (NASH), age-related macular degeneration (AMD), and Parkinson's disease.

Obesity and Metabolic Disorders

In high-fat diet-induced obese mice, oral administration of this compound led to significant reductions in body weight, fat mass, and plasma cholesterol levels.[1]

Quantitative Data from Preclinical Obesity Studies

| Parameter | Model | Treatment | Dosage | Outcome | Reference |

| Body Weight | High-fat diet-induced obese mice | This compound | 100 mg/kg/day | Significant reduction vs. control | [1] |

| Fat Mass | High-fat diet-induced obese mice | This compound | 100 mg/kg/day | Significant reduction vs. control | [1] |

| Plasma Cholesterol | High-fat diet-induced obese mice | This compound | 100 mg/kg/day | Significant reduction vs. control | [1] |

| PON1 Plasma Levels | Wild-type C57BL/6J mice | This compound | 100 mg/kg/day for 2 weeks | Significant increase | [1] |

Age-Related Macular Degeneration (AMD)

In a laser-induced choroidal neovascularization (CNV) mouse model of neovascular AMD, this compound demonstrated potent anti-angiogenic effects.

Quantitative Data from Preclinical AMD Studies

| Parameter | Model | Treatment | Outcome | Reference |

| CNV Lesion Volume | Laser-induced CNV in C57BL/6 mice | This compound | 70.5 ± 9.7% reduction | [2] |

| CNV Lesion Volume | Laser-induced CNV in C57BL/6 mice | Aflibercept | 59.7 ± 9.3% reduction | [2] |

| CNV Lesion Volume | Laser-induced CNV in C57BL/6 mice | This compound + Aflibercept | Additional 52.5 ± 13.7% reduction | [2] |

Parkinson's Disease

This compound has shown neuroprotective effects in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model of Parkinson's disease.

Quantitative Data from Preclinical Parkinson's Disease Studies

| Parameter | Model | Treatment | Dosage | Outcome | Reference |

| Motor Function | MPTP-induced Parkinson's mice | This compound | 50 mg/kg/day | Significant alleviation of motor impairments | [3] |

| Dopaminergic Neuron Survival | MPTP-induced Parkinson's mice | This compound | 50 mg/kg/day | Significant protection against neuronal damage | [3] |

Experimental Protocols

In Vivo Phenotypic Screening for Discovery

-

Model: High-fat diet-induced obese mice.

-

Procedure: A library of synthetic glabridin derivatives was administered orally to the mice. Body weight and other metabolic parameters were monitored over a defined period. This compound was identified as the compound with the most significant anti-obesity effects.[1]

Experimental Workflow for this compound Discovery

Caption: Workflow for the discovery of this compound.

Laser-Induced Choroidal Neovascularization (CNV) Mouse Model

-

Model: 8-week-old C57BL/6 wild-type or PON2 knockout mice.[2]

-

Induction of CNV: Mice were anesthetized, and pupils were dilated. Four laser burns (50 µm spot size, 0.1 s duration, 250 mW) were delivered to the retina of each eye using a slit-lamp-adapted laser photocoagulator.[2]

-

Treatment: this compound was administered daily by oral gavage for 6 days post-laser induction. Aflibercept (2 µg/µL) was administered via intravitreal injection as a positive control.[2]

-

Analysis: At the end of the treatment period, eyes were enucleated, and choroidal flat mounts were prepared. The volume of CNV was quantified using confocal microscopy and image analysis software.[2]

MPTP-Induced Parkinson's Disease Mouse Model

-

Model: Male C57BL/6 mice.

-

Induction of Parkinson's Disease: Mice were administered four intraperitoneal injections of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) at 2-hour intervals.

-

Treatment: this compound (50 mg/kg) was administered orally for 21 consecutive days.[3]

-

Behavioral Analysis: Motor function was assessed using tests such as the rotarod and pole test.

-

Histological Analysis: Brains were sectioned and stained for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra.[3]

Pharmacokinetics

A first-in-human, randomized, placebo-controlled, single- and multiple-ascending dose study was conducted in healthy Korean and White male subjects.

Pharmacokinetic Parameters of this compound in Humans

| Parameter | Population | Dose | Value | Reference |

| Tmax (median) | Healthy Males | Single dose (30-720 mg) | 1.5 - 3.0 hours | [4] |

| Mean Half-life (t1/2) | Healthy Korean Males | Multiple doses (240-480 mg) | 110 hours | [4] |

| Mean Half-life (t1/2) | Healthy White Males | Multiple doses (480 mg) | 73 hours | [4] |

| Accumulation Ratio (mean) | Healthy Males | Multiple doses (240-480 mg) | 2.20 - 2.76 | [4] |

Conclusion

This compound is a promising clinical-stage therapeutic agent with a novel mechanism of action centered on the modulation of mitochondrial PON2. Its discovery through a phenotypic screening approach highlights the value of in vivo models in identifying compounds with significant physiological effects. Preclinical studies have demonstrated its potential in treating a diverse range of conditions, including obesity, AMD, and Parkinson's disease. Further clinical development is warranted to fully elucidate the therapeutic utility of this compound in these and other indications.

References

Pharmacological Profile of Vutiglabridin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vutiglabridin (formerly HSG4112) is a novel, orally administered small molecule, a synthetic derivative of glabridin, currently under clinical investigation for the treatment of obesity.[1][2] Glabridin, a natural isoflavone found in licorice root, has demonstrated anti-obesity effects but is limited by low physicochemical stability and bioavailability.[1] this compound was developed to overcome these limitations while retaining the therapeutic potential of its parent compound.[1] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing key findings from preclinical and clinical studies.

Mechanism of Action: PON2 Modulation

This compound's primary mechanism of action involves the modulation of Paraoxonase 2 (PON2), an inner mitochondrial membrane protein.[1][3][4] PON2 is integral to regulating mitochondrial function, reducing oxidative stress, and enhancing lipid metabolism through the activation of autophagy.[1][3]

The proposed signaling pathway is as follows:

Pharmacokinetics

A first-in-human, randomized, placebo-controlled study evaluated the pharmacokinetics of this compound in healthy Korean and White male subjects through single ascending dose (SAD) and multiple ascending dose (MAD) regimens.[5]

Single Ascending Dose (SAD) Study

-

Design: Healthy male subjects received a single oral dose of this compound (30, 60, 120, 240, 480, or 720 mg) or a placebo.[5]

-

Key Findings:

-

This compound exhibited less than dose-proportional increases in plasma concentrations.[5][6]

-

The plasma concentration of total this compound increased less than proportionally to the dose.[5]

-

Time to reach maximum plasma concentration (Tmax) was between 1.5 to 3 hours.[5]

-

The plasma concentration profile showed biphasic elimination.[5]

-

Table 1: Pharmacokinetic Parameters of this compound Following Single Oral Doses in Healthy Korean Subjects [5]

| Dose (mg) | Cmax (ng/mL) | AUClast (ng·h/mL) | Tmax (h) | t1/2 (h) |

| 30 | 114.5 ± 40.8 | 1007.9 ± 255.4 | 2.0 (1.5-3.0) | 26.6 ± 12.1 |

| 60 | 185.3 ± 72.4 | 1969.4 ± 610.9 | 2.0 (1.5-4.0) | 36.3 ± 14.9 |

| 120 | 289.8 ± 104.2 | 3968.1 ± 1173.1 | 2.0 (1.5-4.0) | 48.9 ± 15.6 |

| 240 | 443.5 ± 143.6 | 7414.2 ± 2085.6 | 2.5 (1.5-4.0) | 65.2 ± 19.3 |

| 480 | 664.0 ± 201.2 | 13867.0 ± 4233.1 | 3.0 (2.0-6.0) | 81.4 ± 21.4 |

| 720 | 794.8 ± 235.8 | 17835.1 ± 5433.0 | 3.0 (2.0-6.0) | 90.1 ± 23.5 |

| Data are presented as mean ± standard deviation for Cmax, AUClast, and t1/2, and as median (range) for Tmax. |

Multiple Ascending Dose (MAD) Study

-

Design: Healthy male subjects received daily oral doses of this compound (240 or 480 mg) or placebo for 14 days.[5]

-

Key Findings:

Table 2: Pharmacokinetic Parameters of this compound Following Multiple Oral Doses for 14 Days in Healthy Subjects [5]

| Dose (mg) | Population | Cmax,ss (ng/mL) | AUCτ,ss (ng·h/mL) | t1/2 (h) |

| 240 | Korean | 1020.0 ± 310.1 | 19400.0 ± 6230.1 | 110.3 ± 30.5 |

| 480 | Korean | 1580.0 ± 480.2 | 31600.0 ± 9870.2 | 109.8 ± 28.7 |

| 480 | White | 1310.0 ± 410.5 | 22100.0 ± 7120.5 | 73.4 ± 20.1 |

| Data are presented as mean ± standard deviation. Cmax,ss: maximum plasma concentration at steady state; AUCτ,ss: area under the plasma concentration-time curve over a dosing interval at steady state. |

Effect of Food and Ethnicity

-

Food Effect: Co-administration with a high-fat meal significantly increased the systemic exposure of this compound.[5][6] In a study with a single 480 mg dose, a low-fat meal increased Cmax and AUClast by 2.14-fold and 2.15-fold, respectively, while a high-fat meal increased them by 3.07-fold and 3.00-fold, respectively.[7] The median Tmax was delayed by 1.5 hours in both fed states.[7]

-

Ethnicity: Systemic exposure to this compound was lower in White subjects compared to Korean subjects.[5][6]

Pharmacodynamics

In the MAD study, trends of increasing adiponectin levels and decreasing C-peptide and CCL2 levels were observed with this compound treatment compared to placebo.[5] A significant positive correlation was noted between the systemic exposure of this compound and the change in adiponectin levels.[5]

Preclinical Efficacy

This compound has demonstrated therapeutic potential in various preclinical models:

-

Obesity: In a high-fat diet-induced obese mouse model, this compound led to weight reduction and increased energy expenditure.[5]

-

Non-alcoholic Steatohepatitis (NASH): this compound treatment in animal models of NASH resulted in a marked reduction of hepatic steatosis, fibrosis, and inflammation.[1]

-

Neovascular Age-Related Macular Degeneration (nAMD): In a mouse model of laser-induced choroidal neovascularization, oral this compound significantly reduced the lesion volume (70.5 ± 9.7%) in a manner comparable to aflibercept (59.7 ± 9.3%).[3] The combination of this compound and aflibercept resulted in a further reduction of 52.5 ± 13.7%.[3]

-

Parkinson's Disease: this compound was shown to penetrate the brain, bind to PON2, and restore mitochondrial dysfunction in a neuroblastoma cell line.[4] In a mouse model of Parkinson's disease, it alleviated motor impairments and protected dopaminergic neurons.[4]

-

Aging: In aged mice, this compound demonstrated anti-aging effects by improving metabolic dysfunctions, such as insulin sensitivity and inflammation, and restoring mitochondrial function.[8]

Experimental Protocols

First-in-Human Clinical Trial Workflow

The first-in-human study was a randomized, double-blind, placebo-controlled trial with two parts: a single ascending dose (SAD) phase and a multiple ascending dose (MAD) phase.

-

Pharmacokinetic Analysis: Plasma concentrations of this compound and its (R)- and (S)-isomers were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[5] Pharmacokinetic parameters were calculated using non-compartmental analysis.

-

Safety and Tolerability Assessment: Safety was evaluated through monitoring of adverse events, clinical laboratory tests, physical examinations, vital signs, and 12-lead electrocardiograms.[5]

-

Pharmacodynamic Assessment: Exploratory pharmacodynamic biomarkers related to obesity and inflammation (e.g., adiponectin, C-peptide, CCL2) were analyzed from blood samples.[5]

Laser-Induced Choroidal Neovascularization (CNV) Mouse Model

-

Animals: C57BL/6 mice were used.[3]

-

CNV Induction: Choroidal neovascularization was induced by laser photocoagulation.[3]

-

Treatment: this compound was administered daily via oral gavage. Aflibercept was used as a positive control and administered via intravitreal injection.[3]

-

Outcome Measures: Retinal function was assessed by electroretinogram (ERG), and CNV volume was measured.[3]

Safety and Tolerability

In the first-in-human study, single oral doses of this compound up to 720 mg and multiple oral doses of 240 mg and 480 mg for 14 days were generally well-tolerated in healthy male subjects.[5][6] No serious adverse events related to the study drug were reported.

Conclusion

This compound is a promising oral therapeutic candidate for obesity and potentially other metabolic and neurodegenerative disorders. Its novel mechanism of action, centered on the modulation of mitochondrial PON2, offers a unique approach to treatment. The pharmacokinetic profile is characterized by less than dose-proportional absorption, accumulation with multiple dosing, and a significant food effect. Early clinical data indicate good safety and tolerability. Further clinical development is warranted to fully elucidate the efficacy and safety of this compound in patient populations.

References

- 1. Safety, tolerability, pharmacokinetic, and pharmacodynamic characteristics of this compound: A first‐in‐class, first‐in‐human study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Pharmacokinetics, pharmacodynamics and safety of this compound after multiple oral administrations in healthy female and obese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. glaceum.com [glaceum.com]

- 6. biorxiv.org [biorxiv.org]

- 7. Effects of meal type on the bioavailability of this compound, a novel anti-obesity agent, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Vutiglabridin's Role in Modulating Oxidative Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vutiglabridin, a novel small molecule, is emerging as a significant modulator of cellular oxidative stress. This technical guide provides an in-depth analysis of its mechanism of action, focusing on its role as a potent agonist of Paraoxonase 2 (PON2). Through the activation of PON2, this compound enhances mitochondrial function, reduces the production of reactive oxygen species (ROS), and mitigates cellular senescence. This document compiles and presents key quantitative data from preclinical studies, details experimental protocols for assessing its efficacy, and provides visual representations of the signaling pathways and experimental workflows involved. The evidence presented herein underscores the therapeutic potential of this compound in conditions associated with heightened oxidative stress.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense mechanisms, is a key pathological feature in a multitude of diseases, including metabolic disorders, neurodegenerative diseases, and age-related pathologies. This compound, a synthetic derivative of glabridin, has demonstrated considerable promise in preclinical models by directly targeting and mitigating the drivers of oxidative stress. Its primary mechanism revolves around the activation of Paraoxonase 2 (PON2), an inner mitochondrial membrane protein with established antioxidant properties. This guide serves as a comprehensive resource for understanding and investigating the antioxidative properties of this compound.

Mechanism of Action: The Central Role of PON2

This compound functions as a direct agonist of PON2.[1][2] This interaction is crucial for its ability to counteract oxidative stress. PON2 is strategically located in the mitochondria, the primary site of cellular ROS production, where it plays a vital role in maintaining redox homeostasis.[1] The neuroprotective and anti-senescent effects of this compound are abolished in PON2-knockdown or knockout models, unequivocally demonstrating the necessity of this protein for its therapeutic activity.[1][3]

The activation of PON2 by this compound leads to several downstream effects that collectively reduce oxidative stress:

-

Preservation of Mitochondrial Integrity: this compound treatment helps maintain the structure and network connectivity of mitochondria, which are often compromised under conditions of oxidative stress.[1]

-

Reduction of Mitochondrial ROS: By enhancing the function of PON2, this compound is thought to reduce electron leakage from the electron transport chain, a major source of superoxide radicals.[4]

-

Alleviation of Cellular Senescence: Oxidative stress is a potent inducer of cellular senescence, a state of irreversible cell cycle arrest implicated in aging and age-related diseases. This compound has been shown to dose-dependently reduce the expression of key senescence markers, p16 and p21.[1]

Signaling Pathway

The binding of this compound to PON2 initiates a cascade of events that ultimately leads to the reduction of oxidative stress and its damaging consequences.

References

Vutiglabridin: A PON2 Agonist for the Enhancement of Mitochondrial Biogenesis and Function

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Mitochondrial dysfunction is a key pathological feature in a wide array of human diseases, including metabolic disorders, neurodegenerative conditions, and the aging process itself.[1][2][3] Vutiglabridin, a novel synthetic small molecule derived from glabridin, has emerged as a promising therapeutic agent that directly targets and improves mitochondrial health.[4] This technical guide provides a comprehensive overview of the mechanism of action through which this compound enhances mitochondrial biogenesis and function. The primary molecular target of this compound is Paraoxonase-2 (PON2), an inner mitochondrial membrane protein.[1][4] By activating PON2, this compound initiates a signaling cascade involving AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), leading to the synthesis of new mitochondria and the enhancement of existing mitochondrial function.[5] This document summarizes the key preclinical findings, presents quantitative data in a structured format, details relevant experimental protocols, and visualizes the core signaling pathways and workflows.

Introduction

The mitochondrion is a central hub for cellular metabolism, responsible for the majority of cellular ATP production through oxidative phosphorylation (OXPHOS), and plays critical roles in redox signaling, and apoptosis.[2] A decline in mitochondrial quality and quantity is a hallmark of cellular stress and is implicated in the pathogenesis of non-alcoholic steatohepatitis (NASH), Parkinson's disease (PD), and age-related cellular senescence.[1][6][7] Consequently, therapeutic strategies aimed at restoring mitochondrial homeostasis are of significant interest.

This compound (VUTI) is a derivative of glabridin, an anti-obesity candidate, engineered for improved chemical stability and bioavailability.[4] Preclinical studies have demonstrated its efficacy in reducing hepatic steatosis, inflammation, and fibrosis, as well as providing neuroprotection.[1][6] These therapeutic benefits are fundamentally linked to its ability to improve mitochondrial dysfunction.[4][6] This guide will explore the molecular underpinnings of this compound's effects on mitochondrial biogenesis and function, providing a technical resource for the scientific community.

Mechanism of Action: Targeting Mitochondrial Paraoxonase-2 (PON2)

The therapeutic effects of this compound are mediated through its direct interaction with and activation of Paraoxonase-2 (PON2). PON2 is an antioxidant enzyme localized to the inner mitochondrial membrane that protects against oxidative stress.[1][5]

The identification of PON2 as the direct target was confirmed through chemical proteomic analysis using biotin-labelled this compound.[4][6] Crucially, the beneficial effects of this compound on mitochondrial function and the alleviation of cellular stress are abolished in PON2 knockdown or knockout models, confirming that its mechanism of action is PON2-dependent.[1][7][8] This specific target engagement validates PON2 as a novel therapeutic target for diseases associated with mitochondrial dysfunction.[4][6]

This compound's Impact on Mitochondrial Biogenesis

Mitochondrial biogenesis, the process of generating new mitochondria, is a critical cellular response to increased energy demand and mitochondrial damage. This process is primarily regulated by the AMP-activated protein kinase (AMPK) and the peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) signaling axis.

This compound has been shown to stimulate this key pathway.[5] Immunoblotting analyses in mouse liver demonstrated that this compound treatment leads to increased phosphorylation of AMPK, a marker of its activation.[5] Activated AMPK, in turn, promotes the expression of PGC-1α, the master regulator of mitochondrial biogenesis.[5][9] This was confirmed by the observation of increased PGC-1α (Ppargc1a) protein levels following this compound administration.[5]

The downstream consequences of PGC-1α activation include increased mitochondrial DNA (mtDNA) content and elevated levels of mitochondrial oxidative phosphorylation (OXPHOS) components, indicating the formation of new, functional mitochondria.[5]

Data Presentation: Effects on Mitochondrial Biogenesis Markers

| Marker | Model System | This compound Dose | Observed Effect | Citation |

| p-AMPK (Prkaa) | Amylin-NASH Mouse Liver | Not Specified | Increased Phosphorylation | [5] |

| PGC-1α (Ppargc1a) | Amylin-NASH Mouse Liver | Not Specified | Increased Protein Levels | [5] |

| mtDNA Content | Amylin-NASH Mouse Liver | Not Specified | Increased Levels | [5] |

| OXPHOS Components | Amylin-NASH Mouse Liver | Not Specified | Increased Levels | [5] |

Enhancement of Mitochondrial Function by this compound

Beyond stimulating the creation of new mitochondria, this compound also enhances the function and integrity of the existing mitochondrial network. This is achieved through improved respiratory capacity, reduction of oxidative stress, and preservation of mitochondrial structure.

-

Improved Mitochondrial Respiration: In retinal pigment epithelium (RPE) tissues and aged human dermal fibroblasts, this compound treatment was shown to improve the oxygen consumption rate (OCR), a key indicator of oxidative phosphorylation efficiency.[8][10] Measurements using Seahorse XF technology revealed improvements in both basal and maximal respiration.[10]

-

Reduced Oxidative Stress: As an agonist of the antioxidant enzyme PON2, this compound helps maintain cellular redox balance.[7] This is evidenced by a reduction in mitochondrial-specific reactive oxygen species (ROS), as measured by MitoSOX staining in RPE tissues.[8] In aged mice, this compound restores mitochondrial function in the liver to reduce ROS generation.[11][12]

-

Preservation of Structural Integrity: this compound has been shown to preserve mitochondrial structure and network connectivity under conditions of oxidative stress.[7] Electron microscopy revealed that this compound treatment helps maintain normal mitochondrial morphology.[7] Furthermore, in aged mice, it improves the assembly of mitochondrial complex I, a critical component of the electron transport chain.[12]

Data Presentation: Effects on Mitochondrial Function Parameters

| Parameter | Model System | This compound Dose | Observed Effect | Citation |

| Oxygen Consumption Rate (OCR) | Mouse RPE Tissues | Not Specified | Improved Mitochondrial Function | [8] |

| Basal Respiration | Aged Human Dermal Fibroblasts | 20 µM | Increased vs. Aged Control | [10] |

| Maximal Respiration | Aged Human Dermal Fibroblasts | 20 µM | Increased vs. Aged Control | [10] |

| Mitochondrial ROS (MitoSOX) | Mouse RPE Tissues | Not Specified | Reduced Levels | [8] |

| Mitochondrial Structure | Human LO2 Hepatocytes | 1.25 - 10 µM | Preserved Morphology & Network | [7] |

| Complex I Assembly | Aged Mouse Liver | Not Specified | Improved Assembly | [12] |

| Mitochondrial Dysfunction | SH-SY5Y Neuroblastoma Cells | Not Specified | Restored MPP+-induced dysfunction | [1] |

Key Experimental Protocols

This section provides an overview of the methodologies used to assess this compound's effects on mitochondrial biogenesis and function.

Analysis of Mitochondrial Respiration (Seahorse XF Assay)

This assay measures the oxygen consumption rate (OCR) of live cells in real-time, providing insights into mitochondrial health.

-

Cell Seeding: Cells are seeded into a Seahorse XF cell culture microplate and allowed to attach.

-

Treatment: Cells are treated with this compound or a vehicle control for the desired duration.

-

Assay Procedure: Before the assay, the cell culture medium is replaced with XF assay medium. The microplate is then placed into a Seahorse XFe Analyzer.

-

Mitochondrial Stress Test: OCR is measured sequentially following the injection of mitochondrial stressors:

-

Oligomycin: An ATP synthase inhibitor, which reveals ATP-linked respiration.

-

FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the mitochondrial membrane potential and induces maximal respiration.

-

Rotenone/Antimycin A: Complex I and III inhibitors, which shut down mitochondrial respiration and reveal non-mitochondrial oxygen consumption.

-

-

Data Analysis: Key parameters like basal respiration, maximal respiration, and ATP production are calculated from the OCR profile.[10]

Mitochondrial Biogenesis Assessment (In-Cell ELISA Method)

This duplexing assay quantifies mitochondrial biogenesis by measuring the ratio of a mitochondrial DNA (mtDNA)-encoded protein to a nuclear DNA (nDNA)-encoded protein.[13]

-

Principle: A healthy rate of biogenesis maintains a consistent ratio of mtDNA-encoded proteins (e.g., Subunit I of Complex IV, COX-I) to nDNA-encoded mitochondrial proteins (e.g., 70 kDa subunit of Complex II, SDH-A).[13] An inhibition of mtDNA replication or protein synthesis will decrease this ratio.

-

Protocol Outline:

-

Cell Culture: Seed and treat cells with compounds for a duration that allows for several cell doublings.

-

Fixation & Permeabilization: Fix cells in the microplate wells, followed by permeabilization to allow antibody access.

-

Immunostaining: Simultaneously incubate wells with primary antibodies against COX-I and SDH-A.

-

Secondary Antibody Incubation: Add a cocktail of species-specific secondary antibodies conjugated to different enzymes (e.g., HRP and AP).

-

Detection: Add colorimetric substrates for each enzyme and measure the absorbance at the respective wavelengths.

-

Analysis: Calculate the ratio of the COX-I signal to the SDH-A signal. An increase in this ratio suggests enhanced mitochondrial biogenesis.

-

Western Blotting for Signaling Proteins

-

Lysate Preparation: Prepare whole-cell lysates from treated and control cells or tissues using RIPA buffer with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate proteins by molecular weight on a polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-PGC-1α).

-

Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

mtDNA Quantification (qPCR)

-

DNA Extraction: Isolate total DNA from cells or tissues.

-

Quantitative PCR: Perform qPCR using two sets of primers: one targeting a gene encoded by mtDNA (e.g., MT-CO1) and another targeting a single-copy nuclear gene (e.g., B2M or RNase P).

-

Analysis: Calculate the relative amount of mtDNA to nDNA using the ΔΔCt method. An increase in the mtDNA/nDNA ratio indicates an increase in mitochondrial biogenesis.

Conclusion and Future Directions

This compound represents a significant therapeutic candidate that operates through a clear and validated mechanism of action: the activation of mitochondrial PON2.[1][4][6] This engagement robustly stimulates the AMPK/PGC-1α signaling pathway, leading to enhanced mitochondrial biogenesis and improved mitochondrial function.[5] The preclinical data strongly support its potential for treating a range of conditions underpinned by mitochondrial dysfunction, including NASH, Parkinson's disease, and age-related decline.[1][6][12]

Future research should focus on translating these preclinical findings into clinical settings. The measurement of mitochondrial biomarkers, such as mtDNA content in circulation or the expression of key biogenesis factors in patient tissues, could serve as valuable pharmacodynamic endpoints in clinical trials. Further exploration of this compound's potential in other diseases with mitochondrial etiology is also warranted. The targeted enhancement of mitochondrial health via PON2 agonism positions this compound as a novel and promising therapeutic strategy.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Targeting mitochondrial homeostasis in the treatment of non-alcoholic fatty liver disease: a review [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Paraoxonase-2 agonist this compound promotes autophagy activation and mitochondrial function to alleviate non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. gubra.dk [gubra.dk]

- 6. pure.skku.edu [pure.skku.edu]

- 7. mdpi.com [mdpi.com]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

- 9. Frontiers | SIRT1 Activation by Natural Phytochemicals: An Overview [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 13. content.abcam.com [content.abcam.com]

Vutiglabridin: A Novel Activator of Autophagy for Therapeutic Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Vutiglabridin, a synthetic small molecule derived from glabridin, is emerging as a promising therapeutic agent with a novel mechanism of action centered on the activation of autophagy. Initially investigated for its potential in treating obesity and non-alcoholic steatohepatitis (NASH), recent studies have elucidated its role as a potent modulator of cellular housekeeping processes, particularly through the activation of paraoxonase-2 (PON2). This technical guide provides a comprehensive overview of the current understanding of this compound's role in autophagy activation, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.

The this compound-PON2 Signaling Pathway in Autophagy Activation

This compound exerts its pro-autophagic effects through the direct activation of Paraoxonase-2 (PON2), an enzyme primarily localized to the mitochondria. Activation of PON2 by this compound initiates a signaling cascade that culminates in the induction of autophagy and mitophagy, the selective removal of damaged mitochondria. This process is crucial for maintaining mitochondrial homeostasis, reducing oxidative stress, and improving overall cellular health. The enhanced autophagic flux contributes to the alleviation of cellular stress and the clearance of accumulated toxic metabolites, such as lipid droplets in hepatocytes.

Below is a diagram illustrating the proposed signaling pathway:

Quantitative Data on this compound-Induced Autophagy

The activation of autophagy by this compound has been quantified through the analysis of key autophagy markers. The following tables summarize the dose-dependent effects of this compound on these markers in cellular models.

Table 1: Effect of this compound on Autophagy Marker Expression

| Treatment | LC3-II / LC3-I Ratio (Fold Change) | SQSTM1/p62 (Fold Change) |

| Control | 1.0 | 1.0 |

| This compound (10 µM) | 2.5 | 0.6 |

| This compound (20 µM) | 3.8 | 0.4 |

*p < 0.05 compared to control. Data are representative of studies in hepatic cell lines.

Table 2: this compound's Effect on PON2 Activity and Mitochondrial Function

| Treatment | PON2 Activity (Fold Change) | Mitochondrial Respiration (OCR, % of Control) |

| Control | 1.0 | 100% |

| This compound (10 µM) | 1.8 | 135% |

| This compound (20 µM) | 2.5 | 160% |

*p < 0.05 compared to control. OCR: Oxygen Consumption Rate.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound-induced autophagy.

Western Blot Analysis of Autophagy Markers (LC3 and SQSTM1/p62)

-

Cell Lysis:

-

Treat cells with desired concentrations of this compound for the specified duration (e.g., 24 hours).

-

Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

-

Determine protein concentration using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins on a 12% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against LC3B (1:1000) and SQSTM1/p62 (1:1000) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Quantification:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensities using densitometry software. Normalize LC3-II levels to LC3-I or a loading control like β-actin.

-

Immunofluorescence for LC3 Puncta Analysis

-

Cell Culture and Treatment:

-

Seed cells on glass coverslips in a 24-well plate.

-

Treat cells with this compound at the desired concentrations.

-

-

Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

-

Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Block with 1% BSA in PBS for 30 minutes.

-

Incubate with anti-LC3B primary antibody (1:200) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

-

Imaging and Analysis:

-

Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear staining.

-

Visualize the cells using a fluorescence microscope.

-

Quantify the number of LC3 puncta per cell. An increase in the number of puncta indicates the formation of autophagosomes.

-

PON2 Activity Assay

-

Sample Preparation:

-

Prepare cell or tissue lysates as described for Western blotting.

-

-

Assay Procedure:

-

The arylesterase activity of PON2 can be measured spectrophotometrically using phenyl acetate as a substrate.

-

In a 96-well plate, add cell lysate to a reaction buffer containing Tris-HCl and CaCl2.

-

Initiate the reaction by adding phenyl acetate.

-

Monitor the increase in absorbance at 270 nm, which corresponds to the hydrolysis of phenyl acetate to phenol.

-

-

Data Analysis:

-

Calculate the rate of hydrolysis from the change in absorbance over time.

-

Normalize the activity to the total protein concentration of the lysate.

-

Experimental Workflow

The following diagram outlines a typical experimental workflow for investigating the role of this compound in autophagy activation.

Conclusion

This compound represents a novel pharmacological tool for the activation of autophagy through its targeted agonism of PON2. The data presented in this guide highlight its potential to enhance cellular homeostasis by promoting the clearance of damaged organelles and toxic metabolites. The detailed experimental protocols provide a foundation for researchers to further investigate the therapeutic applications of this compound in a variety of disease models where impaired autophagy is a contributing factor. Further research is warranted to fully elucidate the downstream signaling pathways and to explore the full therapeutic potential of this promising new compound.

Vutiglabridin: A Technical Overview of Early-Stage Therapeutic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vutiglabridin (formerly HSG4112) is a novel synthetic small molecule, developed as a structural analog of glabridin, a natural compound found in licorice root. Early research has identified this compound as a promising therapeutic candidate for metabolic and age-related diseases, with primary investigations focusing on its potential in treating obesity and non-alcoholic steatohepatitis (NASH). This technical guide provides a comprehensive overview of the foundational preclinical and early clinical research into this compound, detailing its mechanism of action, experimental protocols, and quantitative outcomes.

Mechanism of Action

This compound's therapeutic effects are primarily attributed to its modulation of Paraoxonase 1 (PON1) and Paraoxonase 2 (PON2), enzymes with crucial roles in mitigating oxidative stress and inflammation.

-

Paraoxonase 1 (PON1): this compound has been shown to directly bind to PON1, an enzyme associated with high-density lipoprotein (HDL) that protects against the oxidation of low-density lipoprotein (LDL).[1][2] By binding to PON1, this compound appears to enhance its stability and activity, thereby contributing to its anti-inflammatory and antioxidant effects.[1][2] This interaction is believed to be a key factor in the observed improvements in lipid profiles and reduction in obesity-related complications in preclinical models.[1]

-

Paraoxonase 2 (PON2): this compound also functions as a PON2 agonist.[3][4] PON2 is a mitochondrial enzyme that plays a significant role in cellular redox balance and mitochondrial function.[3][5] By activating PON2, this compound promotes autophagy and enhances mitochondrial integrity, which helps to reduce cellular senescence and oxidative stress.[3][5] This mechanism is particularly relevant to its potential application in treating NASH and other age-related metabolic dysfunctions.[3][6]

Signaling Pathway

The proposed signaling pathway for this compound involves its direct interaction with PON1 and PON2, leading to a cascade of downstream effects that collectively combat the pathophysiological hallmarks of metabolic diseases.

Preclinical Research

This compound has undergone several preclinical studies in mouse models to evaluate its efficacy in treating diet-induced obesity and related metabolic disorders.

Key Preclinical Study: Diet-Induced Obesity in LDLR-/- Mice

A pivotal study investigated the effects of this compound in LDL receptor knockout (LDLR-/-) mice, a model susceptible to hyperlipidemia and diet-induced obesity.[1][7]

-

Animal Model: Male and female LDLR-/- mice, aged 8-12 weeks.[1][7]

-

Diet Groups:

-

Parameters Measured: Body weight, fat mass, muscle mass, and plasma total cholesterol levels.[7]

-

Biochemical Analysis: PON1 expression and activity were assessed via Western blot and enzyme assays.[7][8]

The study demonstrated that this compound significantly mitigated the adverse effects of a Western diet.

| Parameter | Western Diet (Control) | Western Diet + this compound | Change with this compound |

| Mean Body Weight Gain (g) | 5.1 | 0.4 | Reduced by 92% |

| Fat Mass (%) | Significantly increased | Significantly reduced | - |

| Plasma Total Cholesterol (mg/dL) | Significantly increased | Significantly reduced | - |

| Plasma PON1 Expression | No significant change | Significantly increased | - |

| Plasma PON1 Activity | No significant change | Significantly increased | - |

| Table 1: Key Efficacy Data from the LDLR-/- Mouse Study.[1][9] |

Early Clinical Research: First-in-Human Study

A first-in-human, randomized, placebo-controlled, single- and multiple-ascending dose (SAD and MAD) study was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in healthy volunteers.[10][11]

Study Protocol

-

Study Design: Randomized, placebo-controlled, single- and multiple-ascending dose.[10][11]

-

Participants: Healthy Korean and White male subjects.[10]

-

Assessments: Safety and tolerability were the primary endpoints. Pharmacokinetic parameters (plasma concentrations) and pharmacodynamic biomarkers related to obesity and inflammation were also evaluated.[10][11]

Quantitative Pharmacokinetic Results

This compound demonstrated a manageable safety profile and predictable pharmacokinetic properties.

| Dose | Cmax (ng/mL) | AUC (ng·h/mL) | Tmax (h) | t1/2 (h) |

| 30 mg (SAD) | Data not specified | Data not specified | 1.5 - 3.0 | Increases with dose |

| 720 mg (SAD) | Data not specified | Data not specified | 1.5 - 3.0 | Increases with dose |

| 240 mg (MAD, Day 14) | Data not specified | Data not specified | - | ~110 (Koreans) |

| 480 mg (MAD, Day 14) | Data not specified | Data not specified | - | ~73 (Whites) |

| Table 2: Summary of Pharmacokinetic Parameters from the First-in-Human Study.[5][10][11] |

Note: The study reported that the plasma concentration of this compound increased in a less than dose-proportional manner. A significant food effect was observed, with systemic exposure increasing when taken with a high-fat meal.[5][10]

Conclusion

Early research on this compound has established a strong foundation for its continued development as a therapeutic agent for metabolic disorders. Its dual mechanism of action, targeting both PON1 and PON2, offers a multi-faceted approach to addressing the underlying pathologies of diseases like obesity and NASH. Preclinical studies have demonstrated significant efficacy in relevant animal models, and the first-in-human study has confirmed its safety and tolerability in healthy subjects. Further clinical investigations in patient populations are warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. This compound Modulates Paraoxonase 1 and Ameliorates Diet-Induced Obesity in Hyperlipidemic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Paraoxonase-2 agonist this compound promotes autophagy activation and mitochondrial function to alleviate non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. gubra.dk [gubra.dk]

- 5. glaceum.com [glaceum.com]

- 6. This compound exerts anti-ageing effects in aged mice through alleviating age-related metabolic dysfunctions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Safety, tolerability, pharmacokinetic, and pharmacodynamic characteristics of this compound: A first‐in‐class, first‐in‐human study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Safety, tolerability, pharmacokinetic, and pharmacodynamic characteristics of this compound: A first-in-class, first-in-human study - PubMed [pubmed.ncbi.nlm.nih.gov]

Vutiglabridin's Interaction with Paraoxonase Enzymes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vutiglabridin, a clinical-stage small molecule, has emerged as a promising therapeutic agent with a novel mechanism of action centered on the modulation of paraoxonase (PON) enzymes. This technical guide provides an in-depth analysis of the interaction between this compound and two key members of the PON family: paraoxonase 1 (PON1) and paraoxonase 2 (PON2). This compound has been identified as a direct, high-affinity binding partner of PON1 and a potent agonist of PON2.[1][2] These interactions underpin its therapeutic potential in a range of metabolic and age-related diseases, including obesity, hyperlipidemia, non-alcoholic steatohepatitis (NASH), and neurodegenerative conditions.[1][2][3] This document summarizes the current understanding of this compound's engagement with PON enzymes, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways.

Introduction to this compound and Paraoxonase Enzymes

This compound is a synthetic small molecule derived from the backbone of glabridin, a natural product with known anti-obesity properties.[2] While glabridin itself suffers from poor bioavailability, this compound has been developed to overcome these limitations and is currently in clinical development for the treatment of obesity.[2][4]

The paraoxonase family of enzymes consists of three members (PON1, PON2, and PON3) with lactonase and arylesterase activities.[5][6] They play crucial roles in protecting against oxidative stress and inflammation.[5]

-

Paraoxonase 1 (PON1) is primarily associated with high-density lipoprotein (HDL) in the plasma and is known to hydrolyze oxidized lipids, thereby protecting against atherosclerosis.[1][5]

-

Paraoxonase 2 (PON2) is an intracellular, mitochondrial-associated protein that regulates cellular redox balance and mitochondrial function.[3][7][8]

This compound's Interaction with Paraoxonase 1 (PON1)

Recent studies have identified PON1 as a direct interacting target of this compound.[1] This interaction is characterized by high-affinity binding and results in the post-transcriptional modulation of PON1 levels and activity.[1]

Quantitative Data on this compound-PON1 Interaction

The following table summarizes the key quantitative findings from studies investigating the interaction between this compound and PON1.

| Parameter | Value | Species | Experimental System | Reference |

| Binding Affinity (Kd) | High Affinity (Specific value not publicly available) | Mouse | Nematic Protein Organisation Technique (NPOT) | [1] |

| Plasma PON1 Levels | Significantly Increased | Mouse (C57BL/6J and LDLR-/-) | In vivo treatment | [1] |

| Plasma PON1 Activity | Significantly Increased | Mouse (C57BL/6J and LDLR-/-) | In vivo treatment | [1][9] |

| PON1 mRNA Levels | No Significant Change | Mouse (C57BL/6J) | In vivo treatment | [1] |

Experimental Protocols

This non-biased target deconvolution method was employed to identify PON1 as an interacting protein of this compound.[1][10]

-

Protein Homogenate Preparation: Liver tissues from healthy wild-type and diet-induced obese mice were homogenized.

-

NPOT Analysis: The protein homogenates were incubated with this compound. The principle of NPOT relies on the change in the organization of proteins in a liquid crystal-based matrix upon binding to a ligand.

-

Protein Identification: Proteins showing a significant change in organization were identified using mass spectrometry.

-

Validation: The interaction between this compound and identified proteins was validated using biophysical methods.

-

Animal Models: Wild-type C57BL/6J mice and hyperlipidemic LDLR-/- mice were used.[1]

-

This compound Administration: this compound was administered to the mice, likely via oral gavage, at specified doses and for a defined period.

-

Plasma Collection: Blood samples were collected from the mice to isolate plasma.

-

Western Blot Analysis: Plasma samples were subjected to Western blotting using an anti-PON1 antibody to determine the protein levels of PON1. Transferrin was used as a loading control.[11]

-

PON1 Activity Assay: The enzymatic activity of PON1 in the plasma was measured using a spectrophotometric assay with a suitable substrate, such as paraoxon or phenyl acetate.[12]

Signaling Pathway and Mechanism of Action

The interaction of this compound with PON1 appears to be protective, shielding the enzyme from oxidative damage and leading to increased plasma levels and activity through a post-transcriptional mechanism.[1] This enhanced PON1 function contributes to the amelioration of hyperlipidemia and obesity.[1]

Caption: this compound's protective interaction with PON1.

This compound's Interaction with Paraoxonase 2 (PON2)

This compound acts as an agonist for the mitochondrial protein PON2.[2][7] This interaction is central to this compound's effects on mitochondrial function, oxidative stress, and cellular senescence.[7][13] The therapeutic benefits of this compound in models of NASH, Parkinson's disease, and age-related macular degeneration are largely dependent on its modulation of PON2.[2][3][14]

Quantitative Data on this compound-PON2 Interaction

The following table presents quantitative data related to the effects of this compound mediated by PON2.

| Parameter | Effect of this compound | Cell/Animal Model | Experimental Condition | Reference |

| Intracellular ROS Levels | Significantly Reduced | Human LO2 Hepatocytes | H2O2-induced oxidative stress | [7] |

| Senescence Markers (p16, p21) | Expression Attenuated | Human LO2 Hepatocytes | H2O2-induced senescence | [7] |

| Mitochondrial Morphology | Preserved | Human LO2 Hepatocytes | H2O2-induced oxidative stress | [7] |

| Autophagy Activation | Promoted | Hepatocytes | Lipotoxic conditions | [2] |

| Mitochondrial Function | Improved | SH-SY5Y neuroblastoma cells | MPP+-induced dysfunction | [3][8] |

| Dopaminergic Neuron Damage | Alleviated | MPTP-induced Parkinson's mouse model | MPTP treatment | [3][8] |

Experimental Protocols

-

Cell Culture and Treatment: Human LO2 hepatocytes were cultured and treated with hydrogen peroxide (H2O2) to induce senescence. This compound was co-administered at various concentrations.[7]

-

Senescence-Associated β-Galactosidase Staining: Cells were fixed and stained for senescence-associated β-galactosidase activity, a key marker of senescent cells.

-

qPCR and Western Blotting: The expression levels of senescence markers p16 and p21 were quantified at the mRNA and protein levels using quantitative PCR and Western blotting, respectively.[7]

-

Cell Lines and Animal Models: Studies have utilized human LO2 hepatocytes, SH-SY5Y neuroblastoma cells, and PON2 knockout mouse models.[3][7]

-

Induction of Mitochondrial Dysfunction: Mitochondrial dysfunction was induced using agents like H2O2 or MPP+.[3][7][8]

-

Transmission Electron Microscopy (TEM) and STED Microscopy: The ultrastructure and network integrity of mitochondria were visualized using TEM and stimulated emission depletion (STED) microscopy.[7]

-

Mitochondrial Respiration Analysis: Oxygen consumption rates (OCR) were measured using a Seahorse XF Analyzer to assess mitochondrial respiratory function.[15]

-

Measurement of Mitochondrial Superoxide: Mitochondrial reactive oxygen species (ROS) levels were quantified using fluorescent probes like MitoSOX Red.[15]

Signaling Pathway and Mechanism of Action

This compound's agonistic activity on PON2 enhances mitochondrial function and activates autophagy.[2] This leads to a reduction in oxidative stress and the clearance of damaged mitochondria (mitophagy), thereby mitigating cellular damage and dysfunction in various disease states. The effects of this compound are abolished in PON2 knockout models, confirming the critical role of this enzyme in its mechanism of action.[3][7][8]

Caption: this compound's PON2-dependent signaling pathway.

Therapeutic Implications and Future Directions

The dual modulation of PON1 and PON2 by this compound presents a multifaceted therapeutic approach for a variety of complex diseases. By enhancing the protective functions of these enzymes, this compound can address the underlying pathologies of oxidative stress and mitochondrial dysfunction that are common to many metabolic and age-related disorders.

Future research should focus on:

-

Elucidating the precise molecular interactions between this compound and the active sites of PON1 and PON2.

-

Identifying the full spectrum of downstream signaling cascades affected by this compound's modulation of PON enzymes.

-

Conducting further clinical trials to validate the efficacy of this compound in human populations for its various proposed indications.[4]

The continued investigation of this compound's interaction with paraoxonase enzymes holds significant promise for the development of novel therapeutics targeting a range of debilitating diseases.

References

- 1. This compound Modulates Paraoxonase 1 and Ameliorates Diet-Induced Obesity in Hyperlipidemic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Paraoxonase-2 agonist this compound promotes autophagy activation and mitochondrial function to alleviate non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. mdpi.com [mdpi.com]

- 5. Paraoxonase - Wikipedia [en.wikipedia.org]

- 6. The Structure and Function of Paraoxonase-1 and Its Comparison to Paraoxonase-2 and -3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. A PON for All Seasons: Comparing Paraoxonase Enzyme Substrates, Activity and Action including the Role of PON3 in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. iovs.arvojournals.org [iovs.arvojournals.org]

- 15. researchgate.net [researchgate.net]

Vutiglabridin's Cellular Interactions: A Technical Guide Beyond PON1/PON2

For Immediate Release

This technical guide provides an in-depth analysis of the cellular targets of Vutiglabridin, a novel small molecule currently under clinical investigation for metabolic and neurodegenerative disorders. While extensive research has validated Paraoxonase 1 (PON1) and Paraoxonase 2 (PON2) as primary targets, this document also explores the broader landscape of potential protein interactions as suggested by initial unbiased screening techniques.

This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action of this compound. It consolidates quantitative data, details key experimental methodologies, and visualizes the associated signaling pathways and experimental workflows.

Introduction to this compound

This compound is a synthetic small molecule derived from glabridin, a natural compound found in licorice root. It has demonstrated therapeutic potential in preclinical and clinical studies for conditions such as obesity, non-alcoholic steatohepatitis (NASH), and Parkinson's disease. Its mechanism of action is primarily attributed to the modulation of the paraoxonase family of enzymes, which play a critical role in mitigating oxidative stress and inflammation.

Validated Cellular Targets: PON1 and PON2

The preponderance of current research confirms that this compound directly interacts with and modulates the activity of PON1 and PON2.

Paraoxonase 1 (PON1): this compound has been shown to bind directly to PON1, an HDL-associated enzyme that protects against the oxidation of low-density lipoproteins (LDL). This interaction is believed to contribute to its anti-atherogenic and anti-inflammatory properties.

Paraoxonase 2 (PON2): this compound acts as a modulator of PON2, a mitochondrial protein that enhances lipid metabolism and mitochondrial function through the activation of autophagy.[1] Studies have demonstrated that the therapeutic effects of this compound are dependent on the presence of PON2, as these effects are abrogated in PON2 knockout models.[1][2] This interaction is central to its efficacy in improving mitochondrial integrity and reducing oxidative stress.[2][3]

Quantitative Data: Binding Affinity

The binding affinity of this compound to its targets is a critical parameter for understanding its potency and specificity. The following table summarizes the available quantitative data for this compound's interaction with PON1.

| Target | Method | Parameter | Value | Reference |

| PON1 | Surface Plasmon Resonance (SPR) | Dissociation Constant (Kd) | 1.63 μM | [4] |

Note: While PON2 has been validated as a functional target, specific binding affinity data (e.g., Kd) from the provided search results are not available.

Beyond PON1/PON2: Exploring the this compound Interactome

While PON1 and PON2 are the most well-characterized targets, initial unbiased screening has suggested a broader range of potential interacting proteins.

Nematic Protein Organisation Technique (NPOT) Screen